molecular formula C6H8N2O3 B13804658 2,3,5-Piperazinetrione,6-ethyl-

2,3,5-Piperazinetrione,6-ethyl-

Cat. No.: B13804658
M. Wt: 156.14 g/mol
InChI Key: WQAMXCDIEHUZDD-UHFFFAOYSA-N
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Description

2,3,5-Piperazinetrione,6-ethyl- is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Piperazinetrione,6-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2,3,5-Piperazinetrione,6-ethyl- may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for cyclization. The process may also include purification steps such as crystallization or distillation to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Piperazinetrione,6-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

2,3,5-Piperazinetrione,6-ethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3,5-Piperazinetrione,6-ethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Piperazinetrione,6-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

6-ethylpiperazine-2,3,5-trione

InChI

InChI=1S/C6H8N2O3/c1-2-3-4(9)8-6(11)5(10)7-3/h3H,2H2,1H3,(H,7,10)(H,8,9,11)

InChI Key

WQAMXCDIEHUZDD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)C(=O)N1

Origin of Product

United States

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